molecular formula C10H19NO3 B1148210 tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate CAS No. 454170-16-2

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Cat. No.: B1148210
CAS No.: 454170-16-2
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-HTQZYQBOSA-N
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Description

“tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Protected β-d-2-deoxyribosylamine Analogues

Tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, offering insights into the structural mimicry of nucleotides. This compound's crystal structure confirms the relative substitution pattern of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, highlighting its significance in nucleotide analogue synthesis (Ober et al., 2004).

Characterization of Genotoxic Impurities

In pharmaceutical research, this compound has been characterized and evaluated for its trace level of genotoxic impurities in drug substances. A novel liquid chromatography-tandem mass spectrometry method was developed, showcasing the compound's role in ensuring the safety and efficacy of pharmaceuticals (Puppala et al., 2022).

Enantioselective Synthesis for CCR2 Antagonists

This compound is highlighted as an essential intermediate in the synthesis of potent CCR2 antagonists, demonstrating its utility in the development of therapeutic agents. The key synthesis step involves an iodolactamization, underscoring the compound's versatility in complex organic syntheses (Campbell et al., 2009).

Role in Synthesizing Biologically Active Compounds

This compound is also an important intermediate in the synthesis of various biologically active compounds. Its utility was demonstrated in the rapid synthesis of a compound important for the development of omisertinib (AZD9291), showcasing its impact on medicinal chemistry (Zhao et al., 2017).

Analytical Applications in Chromatography

The compound's derivatives have been studied for their effects on the chromatographic separation of polyaromatic hydrocarbons, indicating its potential in analytical methodologies for environmental and chemical analysis (Husain et al., 1995).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Cellular Effects

The effects of This compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can alter gene expression patterns, potentially upregulating or downregulating specific genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666925
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454170-16-2, 155837-14-2
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-N-Boc-2-Aminocyclopentanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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